3,3-Dimethylcyclopentane-1-thiol
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Overview
Description
3,3-Dimethylcyclopentane-1-thiol is an organic compound with the molecular formula C7H14S. It is characterized by a cyclopentane ring substituted with two methyl groups at the 3-position and a thiol group at the 1-position. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylcyclopentane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylcyclopentanone with hydrogen sulfide in the presence of a catalyst to introduce the thiol group. The reaction is carried out under anhydrous conditions to prevent the oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylcyclopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
3,3-Dimethylcyclopentane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3,3-Dimethylcyclopentane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity is crucial in various chemical reactions, including the formation of disulfide bonds in biological systems. The compound can interact with molecular targets such as enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclopentane-1-thiol: Similar structure but with only one methyl group.
Cyclopentane-1-thiol: Lacks the methyl substituents.
3,3-Dimethylcyclopentane-1-ol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
3,3-Dimethylcyclopentane-1-thiol is unique due to the presence of both methyl groups and the thiol group, which confer distinct chemical properties. The combination of these functional groups makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
3,3-dimethylcyclopentane-1-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-7(2)4-3-6(8)5-7/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTZMHALXFLZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)S)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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